molecular formula C7H7N3O B186268 5-Amino-2-cyclopropyloxazole-4-carbonitrile CAS No. 196411-04-8

5-Amino-2-cyclopropyloxazole-4-carbonitrile

Cat. No.: B186268
CAS No.: 196411-04-8
M. Wt: 149.15 g/mol
InChI Key: MTHZIZXCFVBICT-UHFFFAOYSA-N
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Description

5-Amino-2-cyclopropyloxazole-4-carbonitrile is a heterocyclic compound with the molecular formula C7H7N3O. It is characterized by the presence of an oxazole ring, which is a five-membered ring containing oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-cyclopropyloxazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-cyclopropyl-2-oxoacetonitrile with an appropriate amine under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-cyclopropyloxazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can have different functional groups attached to the oxazole ring. These products are of interest for their potential biological and chemical properties .

Scientific Research Applications

5-Amino-2-cyclopropyloxazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-2-cyclopropyloxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-cyclopropyloxazole-4-carbonitrile is unique due to the presence of both an amino group and a cyclopropyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c8-3-5-6(9)11-7(10-5)4-1-2-4/h4H,1-2,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHZIZXCFVBICT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=C(O2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40327768
Record name 5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196411-04-8
Record name 5-Amino-2-cyclopropyl-1,3-oxazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40327768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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